
6beta-Hidroxiestradiol-17beta
Descripción general
Descripción
6beta-Hydroxyestradiol-17beta, also known as (6ß,17ß)-Estra-1,3,5 (10)-triene-3,6,17-triol, is a derivative of estradiol . It has a molecular formula of C18H24O3 and a molecular weight of 288.4 .
Synthesis Analysis
The synthesis of 6beta-Hydroxyestradiol-17beta involves enzymes such as 17β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidization reaction at the C17 site of 17β-estradiol efficiently . Two genes, crgA and oxyR, adjacent to 17β-hsd were studied which encoded the potential CrgA and OxyR regulators .
Molecular Structure Analysis
The molecular structure of 6beta-Hydroxyestradiol-17beta is represented by the SMILES notation: C[C@@]1([C@H]2O)C@([H])C@@C3=C4C=CC(O)=C3)([H])[C@]4([H])CC1 .
Chemical Reactions Analysis
The chemical reaction involving 6beta-Hydroxyestradiol-17beta is catalyzed by the enzyme estradiol 6beta-monooxygenase. The reaction is as follows: estradiol-17beta + reduced acceptor + O2 = 6beta-hydroxyestradiol-17beta + acceptor + H2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6beta-Hydroxyestradiol-17beta include a density of 1.3±0.1 g/cm3, a boiling point of 492.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Tecnología de Sensores
6beta-Hidroxiestradiol-17beta se ha utilizado en el desarrollo de tecnología de sensores, particularmente en el diseño de biosensores. Estos biosensores son capaces de detectar estradiol con alta especificidad y sensibilidad, lo cual es crucial para diagnosticar y tratar enfermedades relacionadas con desequilibrios hormonales {svg_1}.
Ciencias Ambientales
En las ciencias ambientales, este compuesto juega un papel en el estudio de la adsorción de contaminantes como el bisfenol A y el 17β-estradiol en varios materiales. Comprender estas interacciones ayuda a evaluar el destino y los riesgos de los contaminantes en los ambientes acuáticos {svg_2}.
Seguridad Alimentaria
La detección de 17β-estradiol en matrices alimentarias es vital para la seguridad alimentaria. This compound sirve como un compuesto modelo para desarrollar métodos para detectar hormonas que pueden alterar el sistema endocrino cuando se ingieren a través de los alimentos {svg_3}.
Biotecnología
En biotecnología, this compound se utiliza en el estudio de biosensores basados en diferentes bioreceptores. Estos biosensores tienen aplicaciones en el monitoreo ambiental, la seguridad alimentaria y médica, y la detección de enfermedades {svg_4}.
Medicina
Las aplicaciones del compuesto en medicina incluyen su uso en tecnología de aptámeros para la detección de los niveles de estradiol. Esto es significativo para el diagnóstico clínico y el tratamiento de enfermedades donde el estradiol juega un papel {svg_5}.
Farmacología
Farmacológicamente, this compound se estudia por sus interacciones con otras sustancias y sus posibles efectos sobre la solubilidad y biodisponibilidad de los fármacos. Esta investigación es crucial para el desarrollo de fármacos y la comprensión del comportamiento de los fármacos en el cuerpo {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of 6beta-Hydroxyestradiol-17beta is the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to 6beta-hydroxyestradiol-17beta . The enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
6beta-Hydroxyestradiol-17beta interacts with its target, estradiol 6beta-monooxygenase, through a chemical reaction. The enzyme catalyzes the reaction where estradiol-17beta, an electron acceptor AH2, and O2 are converted into 6beta-hydroxyestradiol-17beta, the reduction product A, and H2O .
Biochemical Pathways
6beta-Hydroxyestradiol-17beta participates in the androgen and estrogen metabolism pathway . The conversion of estradiol-17beta to 6beta-hydroxyestradiol-17beta by estradiol 6beta-monooxygenase is a part of this pathway .
Result of Action
It is known that the conversion of estradiol-17beta to 6beta-hydroxyestradiol-17beta by estradiol 6beta-monooxygenase is a part of the androgen and estrogen metabolism pathway , which plays a crucial role in various biological processes.
Action Environment
It is known that the enzyme estradiol 6beta-monooxygenase, which 6beta-hydroxyestradiol-17beta interacts with, functions in the presence of o2 . This suggests that the availability of O2 may influence the action of 6beta-Hydroxyestradiol-17beta.
Safety and Hazards
While specific safety data for 6beta-Hydroxyestradiol-17beta was not found, it’s worth noting that its parent compound, 17β-estradiol, is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .
Análisis Bioquímico
Biochemical Properties
6beta-Hydroxyestradiol-17beta plays a significant role in biochemical reactions, particularly in the metabolism of estrogens. It is formed through the hydroxylation of estradiol by the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to 6beta-Hydroxyestradiol-17beta in the presence of oxygen and an electron donor . The interaction between 6beta-Hydroxyestradiol-17beta and various biomolecules, such as enzymes and proteins, is essential for its function. For instance, it interacts with estrogen receptors, influencing their activity and subsequent gene expression .
Cellular Effects
6beta-Hydroxyestradiol-17beta exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In renal cell carcinoma cells, for example, estradiol derivatives like 6beta-Hydroxyestradiol-17beta have been shown to induce DNA double-strand breaks, elevate reactive oxygen species levels, and activate nuclear factor erythroid 2-related factor 2 (Nrf2) phosphorylation . These cellular alterations contribute to the reduced viability of cancer cells following treatment with estradiol derivatives .
Molecular Mechanism
The molecular mechanism of 6beta-Hydroxyestradiol-17beta involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to estrogen receptors, modulating their activity and influencing the transcription of target genes . Additionally, 6beta-Hydroxyestradiol-17beta can affect mitochondrial function by lowering mitochondrial membrane microviscosity and improving bioenergetic function in skeletal muscle . This modulation of mitochondrial activity is crucial for maintaining cellular energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6beta-Hydroxyestradiol-17beta can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of estradiol derivatives can vary, impacting their efficacy in in vitro and in vivo experiments . Long-term exposure to 6beta-Hydroxyestradiol-17beta may lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6beta-Hydroxyestradiol-17beta vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies on estradiol derivatives have shown that high doses can cause significant changes in hormone levels and disrupt normal physiological processes . Understanding the dosage-dependent effects of 6beta-Hydroxyestradiol-17beta is crucial for its potential therapeutic applications.
Metabolic Pathways
6beta-Hydroxyestradiol-17beta is involved in various metabolic pathways, including the metabolism of estrogens. It is formed through the hydroxylation of estradiol by estradiol 6beta-monooxygenase . This enzyme-mediated reaction is essential for the regulation of estrogen levels in the body. Additionally, 6beta-Hydroxyestradiol-17beta can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6beta-Hydroxyestradiol-17beta within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. For example, estradiol derivatives can be transported across the blood-brain barrier, influencing brain function and behavior . Understanding the transport mechanisms of 6beta-Hydroxyestradiol-17beta is essential for elucidating its physiological and pharmacological effects.
Subcellular Localization
6beta-Hydroxyestradiol-17beta exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, estradiol derivatives can localize to mitochondria, where they modulate mitochondrial function and energy production . The subcellular localization of 6beta-Hydroxyestradiol-17beta is a key factor in understanding its role in cellular processes.
Propiedades
IUPAC Name |
(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRQURPSRWTLG-UXCAXZQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331474 | |
| Record name | 6beta-Hydroxyestradiol-17beta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3583-03-7 | |
| Record name | 6beta-Hydroxyestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxyestradiol-17beta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and its impact on the uterotropic effects in mice?
A1: Research indicates that feeding female CD-1 mice a diet containing 0.75% BHA for 2-3 weeks significantly increased the activity of liver enzymes responsible for the metabolism of estrogens, including 6β-Hydroxyestradiol. [] Specifically, BHA enhanced both glucuronidation and NADPH-dependent oxidation of estradiol and estrone. This led to a marked increase in the formation of 6β-Hydroxyestradiol, a typically minor metabolite. Consequently, the increased metabolism resulted in lower levels of estradiol and estrone in the serum and uterus, ultimately inhibiting their uterotropic effects, including a reduction in uterine weight and DNA synthesis. []
Q2: What is the significance of studying the circular dichroism of 6α- and 6β-Hydroxyestradiol?
A2: While the provided abstract [] does not offer details about the findings, the study of circular dichroism (CD) is crucial for understanding the three-dimensional structure of molecules, especially chiral molecules like 6α- and 6β-Hydroxyestradiol. CD spectroscopy analyzes the differential absorption of left and right circularly polarized light, providing information about the molecule's conformation and interactions with other molecules. This information is essential for understanding the biological activity and target interactions of these estradiol metabolites.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)
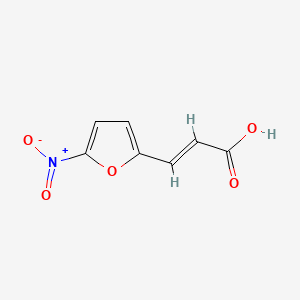
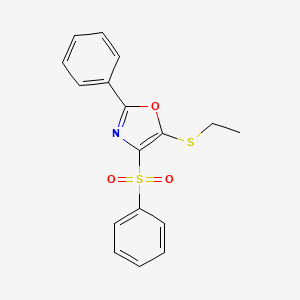

![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
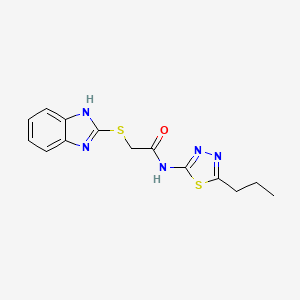

![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)
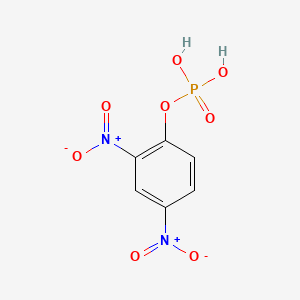
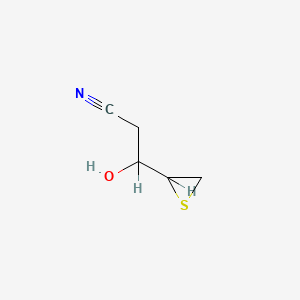
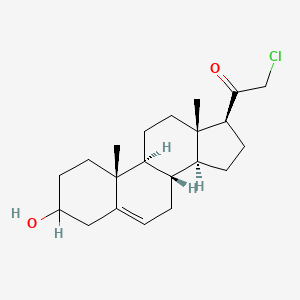
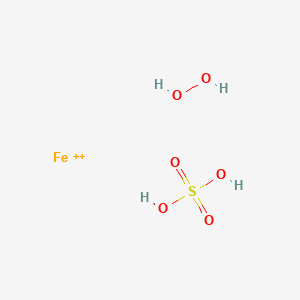
![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)